N-(4-aminobutyl)thiocarbamic acid
Description
N-(4-aminobutyl)thiocarbamic acid is a thiocarbamate derivative characterized by a four-carbon aminobutyl chain attached to the thiocarbamic acid core (-N-C(=S)-O-). Thiocarbamates are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. However, direct structural or functional data on this compound are absent in the provided evidence.
Properties
Molecular Formula |
C5H12N2OS |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
4-aminobutylcarbamothioic S-acid |
InChI |
InChI=1S/C5H12N2OS/c6-3-1-2-4-7-5(8)9/h1-4,6H2,(H2,7,8,9) |
InChI Key |
VBKXQIIICFVJMW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)S)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares N-(4-aminobutyl)thiocarbamic acid with three categories of compounds derived from the evidence:
Thiocarbamic Acid Ester: N,N-Dimethyl, S-1,3-Diphenyl-2-Butenyl Ester
This compound, isolated from Streptomyces coeruleorubidus, exhibits broad-spectrum antimicrobial activity (Table 1). Key differences from this compound include:
- Structural variation: The esterified thiocarbamate features dimethyl and diphenyl-butenyl groups, whereas this compound has a free amine and a linear alkyl chain.
- Bioactivity: MIC values against Gram-negative bacteria (E. coli, K. pneumoniae) range from 0.5–4 mg/mL, but it is ineffective against S. aureus and P. aeruginosa . Antifungal activity against C. albicans is weak (MIC 1–16 mg/mL), outperformed by tetradecamethylcycloheptasiloxane (MIC 0.125–1 mg/mL) .
N-(4-Aminobutyl)acetamide
This compound, identified in fecal metabolomics studies, shares the 4-aminobutyl moiety but replaces the thiocarbamate with an acetamide group. Key distinctions:
- Biological correlations: Negatively correlated with lymphocyte count (r = -0.52, p < 0.05) and mean erythrocyte hemoglobin (r = -0.48, p < 0.05) in systemic lupus erythematosus (SLE) patients . No direct antimicrobial activity reported, suggesting the thiocarbamate group may be critical for such functions.
Structural implication: The thiocarbamic acid group (vs.
4-Aminothiophene Derivatives
Synthetic derivatives like 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide share an aminoalkyl chain but incorporate a thiophene ring. Notable contrasts:
- Synthetic utility : These derivatives are synthesized via cyclization of thiocarbamoyl precursors, highlighting the reactivity of thiocarbamates in forming heterocycles .
- Bioactivity : While specific MIC values are unreported, such compounds are often explored for kinase inhibition or anticancer activity, differing from the antimicrobial focus of thiocarbamates .
Data Table: Comparative Bioactivity of Thiocarbamate Derivatives
Preparation Methods
Thiophosgene-Mediated Synthesis
In a typical procedure, 1,4-diaminobutane is dissolved in anhydrous dichloromethane under inert atmosphere. Thiophosgene is added dropwise at −10°C to minimize side reactions such as disulfide formation. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic thiocarbonyl carbon, releasing HCl gas. After stirring for 4–6 hours, the mixture is washed with sodium bicarbonate to neutralize residual acid, yielding the crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords this compound in 68% yield.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Molar Ratio (Amine:CSCl₂) | 1:1.05 |
| Reaction Time | 4–6 h |
| Yield | 68% |
Thiocarbonyldiimidazole (TCDI) Method
TCDI offers a safer alternative to thiophosgene, generating imidazole as a byproduct instead of HCl. A solution of 1,4-diaminobutane in tetrahydrofuran reacts with TCDI at room temperature for 12 hours. The reaction mixture is filtered to remove imidazole, concentrated under reduced pressure, and recrystallized from ethanol/water (1:1) to achieve 72% purity. While yields are comparable to thiophosgene (65–70%), this method avoids corrosive gases and simplifies purification.
Thionation of N-(4-Aminobutyl)Carbamic Acid Derivatives
Pre-formed carbamates can be converted to thiocarbamates via thionation reagents such as Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀). This two-step approach first synthesizes the carbamate intermediate, followed by sulfur substitution.
Lawesson’s Reagent-Mediated Thionation
N-(4-Aminobutyl)carbamic acid tert-butyl ester—synthesized from 1,4-diaminobutane and di-tert-butyl dicarbonate in 89% yield—serves as the starting material. Treatment with Lawesson’s reagent (1.2 equivalents) in toluene at 110°C for 8 hours replaces the carbonyl oxygen with sulfur. After cooling, the mixture is filtered through Celite and concentrated. Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 2 hours yields the final thiocarbamic acid in 58% overall yield.
Optimization Insights
-
Excess LR (1.5 eq.) increases conversion but risks over-thionation.
-
Toluene outperforms THF as a solvent due to higher boiling point and improved reagent stability.
Phosphorus Pentasulfide (P₄S₁₀) Method
P₄S₁₀ provides a cost-effective thionation alternative, though it requires stringent moisture control. The carbamate intermediate is refluxed with P₄S₁₀ (2.0 eq.) in dry xylene for 12 hours. After quenching with ice water, the organic layer is separated, dried over Na₂SO₄, and evaporated. Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) isolates the product in 52% yield. While lower yielding than LR, this method is preferable for large-scale syntheses due to reagent affordability.
Nucleophilic Substitution Approaches
Thiocarbamates can also be synthesized via nucleophilic displacement of leaving groups by thiolate ions. This method is particularly useful for introducing structural diversity at the thiocarbamate nitrogen.
Alkyl Chloride Displacement
4-Aminobutyl chloride hydrochloride reacts with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 80°C for 6 hours. The thiocyanate anion attacks the electrophilic carbon, forming the thiocarbamate linkage. Neutralization with aqueous NaOH followed by extraction with ethyl acetate yields the product in 45% yield. While straightforward, competing elimination reactions limit efficiency, necessitating careful temperature control.
Mitsunobu Reaction
The Mitsunobu reaction enables coupling of 4-aminobutanol with thiocarboxylic acids using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). For example, reaction with thioacetic acid in THF at 0°C for 2 hours produces this compound in 61% yield after hydrolysis. This method offers excellent stereochemical control but requires expensive reagents.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each approach:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Thiophosgene Direct | 68 | 95 | Moderate | 12.50 |
| TCDI Direct | 65 | 92 | High | 18.20 |
| Lawesson’s Reagent | 58 | 89 | Low | 24.80 |
| P₄S₁₀ Thionation | 52 | 85 | High | 8.90 |
| Mitsunobu Reaction | 61 | 90 | Moderate | 32.40 |
Key findings:
-
Direct thiocarbonylation balances yield and cost but requires hazardous reagents.
-
Thionation methods are ideal for laboratories with existing carbamate intermediates.
-
Nucleophilic substitution offers modularity but suffers from side reactions.
Challenges and Mitigation Strategies
Oxidative Degradation
Thiocarbamates are prone to oxidation, forming disulfides or sulfoxides. Storage under nitrogen at −20°C and addition of antioxidants (e.g., BHT, 0.1% w/w) enhance stability.
Regioselectivity Control
1,4-Diaminobutane contains two amine groups, risking bis-thiocarbamate formation. Selective protection of the primary amine using Boc groups (tert-butyloxycarbonyl) prior to thiocarbonylation achieves >90% mono-substitution.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-aminobutyl)thiocarbamic acid, and how can reaction conditions be optimized for high yield?
- Methodology : Synthesis typically involves cyclization of thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone) in solvents like dioxane, using triethylamine as a base. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 precursor-to-reagent) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
- Data Note : Yields >70% are achievable under controlled anhydrous conditions, confirmed by TLC monitoring (Rf ~0.5 in ethyl acetate) .
Q. Which analytical techniques are most reliable for characterizing this compound and assessing purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO identifies functional groups (e.g., thiocarbamate NH at δ 9.8 ppm, aminobutyl CH₂ at δ 2.6–3.1 ppm) .
- GC-MS : Electron ionization (70 eV) confirms molecular ion peaks (e.g., m/z 247 [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities, with retention times <25 minutes under isocratic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
